Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)
Description
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a chiral pyrrolidine moiety at position 5.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-[(3S)-1-methylpyrrolidin-3-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
LUGITUNNKYCYPD-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2CCN(C2)C |
Canonical SMILES |
CC1=NOC(=C1)C2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For example, the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst can lead to substituted isoxazoles under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of propargylamines to oximes.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Reduction: Hydrazine hydrate.
Substitution: N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds.
Major Products
The major products formed from these reactions include various substituted isoxazoles, such as 3,5-disubstituted isoxazoles and 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
Pharmacological Applications
Isoxazole derivatives have been extensively studied for their potential therapeutic effects. The following sections detail key applications:
Neuropharmacology
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) has shown promise in treating anxiety disorders and promoting sedation without compromising cognitive clarity. Research indicates that this compound acts as a selective agonist for certain nicotinic acetylcholine receptors, which are implicated in mood regulation and cognitive function .
Case Study: Anxiety Disorders
A study published in PubChem highlights the compound's effectiveness in alleviating anxiety symptoms in animal models. The results demonstrated a significant reduction in anxiety-related behaviors when administered at optimal dosages, suggesting its potential utility in clinical settings for anxiety management .
Cognitive Enhancement
Research has also explored the role of isoxazole derivatives in enhancing cognitive performance. The compound is believed to facilitate neurotransmitter release, particularly acetylcholine, which is crucial for learning and memory processes.
Case Study: Cognitive Function Improvement
In a controlled trial involving rodents, administration of Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) resulted in improved performance on memory tasks compared to control groups. The findings suggest that this compound may have applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds act as inhibitors of enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), leading to anti-inflammatory and anticancer effects . The presence of the isoxazole ring allows these compounds to bind effectively to their targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with analogous isoxazole derivatives:
Physicochemical Properties
- Solubility and Polarity :
- Thermal Stability: Derivatives with fused aromatic systems (e.g., xanthenone in ) exhibit higher melting points (210–241°C) due to rigid structures and intermolecular H-bonding .
Biological Activity
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) (CAS: 226088-55-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C9H14N2O
- Molar Mass : 166.22 g/mol
- Structure : The isoxazole ring is a five-membered heterocyclic compound that includes nitrogen and oxygen atoms, contributing to its biological properties.
Research indicates that isoxazole derivatives can exhibit diverse biological activities, including:
- Anticancer Activity : Isoxazole compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, particularly G2/M and S phases, leading to reduced viability of cancer cells .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dai et al. (2023) | MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| Lugiņina et al. (2020) | A549 (Lung) | 11.05 | Promotion of apoptosis and cell cycle arrest |
| Oubella et al. (2023) | HT1080 (Fibrosarcoma) | 9.02 | Cell cycle arrest and apoptosis |
| Mallavadhani et al. (2020) | SW480 (Colon) | 16.0 | Apoptosis induction and cell cycle modulation |
Case Studies
- Dai et al. (2023) conducted a study on isoxazole-pyrazole heterodimers, revealing significant cytotoxicity against MCF-7 cells with an IC50 of 5.0 µM. The mechanism involved early apoptosis through caspase activation.
- Lugiņina et al. (2020) synthesized betulin derivatives containing isoxazole moieties, which were tested against multiple tumor cell lines including A549 and MCF-7. The results showed promising GI50 values indicating effective cytotoxicity.
- Oubella et al. (2023) focused on chiral isoxazoline derivatives and their anticancer properties against HT1080 cells, achieving IC50 values as low as 9.02 µM, suggesting potent anticancer activity compared to traditional agents.
Q & A
Q. How can computational methods predict the compound’s interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
